Tris(glycinato)iron(III)

CAS No.:

Cat. No.: VC17628128

Molecular Formula: C6H9FeN3O6

Molecular Weight: 275.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9FeN3O6 |

|---|---|

| Molecular Weight | 275.00 g/mol |

| IUPAC Name | 2-azanidylacetate;iron(6+) |

| Standard InChI | InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |

| Standard InChI Key | BKERZOLTDSOAHY-UHFFFAOYSA-K |

| Canonical SMILES | C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |

Introduction

Molecular and Structural Characteristics

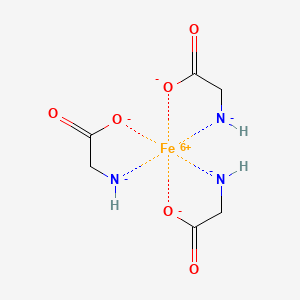

Tris(glycinato)iron(III) (IUPAC name: 2-azanidylacetate;iron(6+)) has the molecular formula C₆H₉FeN₃O₆ and a molecular weight of 275.00 g/mol. The glycinato ligand, derived from glycine, coordinates to the central iron(III) ion via its amino and carboxylate groups, forming a bidentate chelate. This results in an octahedral geometry around the iron center, with three glycinato ligands each occupying two coordination sites.

Table 1: Key Molecular Properties of Tris(glycinato)iron(III)

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉FeN₃O₆ |

| Molecular Weight | 275.00 g/mol |

| Coordination Geometry | Octahedral |

| IUPAC Name | 2-azanidylacetate;iron(6+) |

| PubChem CID | 139035540 |

Synthesis and Optimization

The synthesis involves reacting iron(III) salts (e.g., FeCl₃ or Fe(NO₃)₃) with glycine in aqueous medium. Critical parameters include:

-

pH: Optimal ligand coordination occurs near neutral pH (6.5–7.5), where glycine exists predominantly as the zwitterion.

-

Temperature: Reactions are typically conducted at 60–80°C to enhance kinetics without degrading ligands.

-

Molar Ratios: A 1:3 molar ratio of Fe³⁺ to glycine ensures complete complexation.

Comparative studies with other iron(III) complexes (e.g., Tris(acetylacetonato)iron(III)) reveal that glycinato ligands offer superior aqueous stability, making the compound suitable for biological applications .

Challenges and Future Research

Despite its promise, several gaps hinder practical adoption:

-

Stability in Physiological Conditions: Competitive ligand displacement by biomolecules (e.g., albumin) may reduce efficacy .

-

Scalable Synthesis: Current methods yield laboratory-scale quantities; industrial production requires optimization.

-

Toxicological Profiles: Long-term biosafety studies are absent.

Proposed research directions include:

-

Structural Modification: Introducing substituents to glycine to enhance stability.

-

Hybrid Materials: Embedding the complex in polymers for controlled release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume